4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a chemical compound with the molecular formula C14H18F3N3S. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a piperazine ring substituted with an ethyl group and a trifluoromethylphenyl group, along with a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of ethyl isothiocyanate with 1-(3-trifluoromethylphenyl)piperazine. The reaction is carried out in ethanol under reflux conditions for about one hour. After the reaction, water is added to the mixture, and it is stirred at room temperature for an additional 30 minutes. The crude product is then filtered, washed with water, dried, and crystallized from aqueous ethanol to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale crystallization techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The piperazine ring and trifluoromethylphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The carbothioamide group may also play a role in modulating the compound’s activity by participating in hydrogen bonding or other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide
Uniqueness
4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the trifluoromethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3S/c1-2-19-6-8-20(9-7-19)13(21)18-12-5-3-4-11(10-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJJLMKTUZDHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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